molecular formula C5H10O2S B1266376 Isopropyl thioglycolate CAS No. 7383-61-1

Isopropyl thioglycolate

Cat. No. B1266376
CAS RN: 7383-61-1
M. Wt: 134.2 g/mol
InChI Key: KLHDJBCAYIXOTA-UHFFFAOYSA-N
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Description

Isopropyl Thioglycolate is a type of thioester . It is used in cosmetics and has the molecular formula C5H10O2S . It is also used in hair waving or straightening, allowing the hair to be straightened or curled by changing the chemical structure .

Scientific Research Applications

Cosmetic Industry

Isopropyl Thioglycolate is used in the cosmetic industry, particularly in the formulation of depilatories . It is known to penetrate the skin and distribute to various organs such as the kidneys, lungs, small intestine, and spleen . However, it’s important to note that clinically significant adverse reactions to these ingredients used in depilatories are not commonly seen, suggesting current products are formulated to be practically non-irritating under conditions of recommended use .

Safety Assessment

Isopropyl Thioglycolate is often included in safety assessments of various cosmetic ingredients. It is used in tests to determine the toxicity, irritability, and potential for sensitization of these ingredients .

Gold Recovery

Isopropyl Thioglycolate has been used in research related to the recovery of gold from thiosulfate alkaline solutions . The research suggests that activated carbon impregnated with Isopropyl Thioglycolate could improve the efficiency of gold recovery and reduce operating costs .

Formation of Gold Thiolate Complex

In the same study related to gold recovery, it was found that gold transferred from the thiosulfate complex to a new gold thiolate complex . This suggests that Isopropyl Thioglycolate could play a role in the formation of gold thiolate complexes .

Chromatographic Analysis

Isopropyl Thioglycolate can be separated on certain types of high-performance liquid chromatography (HPLC) columns . This suggests its potential use in analytical chemistry, particularly in the analysis of complex mixtures .

Safety and Hazards

Thioglycolates, including Isopropyl Thioglycolate, can penetrate the skin and distribute to the kidneys, lungs, small intestine, and spleen . They can be skin irritants and can be sensitizers . They were slightly toxic in rat acute oral toxicity studies .

properties

IUPAC Name

propan-2-yl 2-sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2S/c1-4(2)7-5(6)3-8/h4,8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHDJBCAYIXOTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50224330
Record name Isopropyl thioglycolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50224330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl thioglycolate

CAS RN

7383-61-1
Record name 1-Methylethyl 2-mercaptoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7383-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl thioglycolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007383611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropyl thioglycolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50224330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl mercaptoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.142
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROPYL THIOGLYCOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ0JRQ01AV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential toxicological concerns associated with Isopropyl Thioglycolate use in cosmetics?

A1: The provided research article states that Isopropyl Thioglycolate, along with other thioglycolates, can be skin irritants in both animal and in vitro tests and can potentially cause sensitization. [] This suggests that formulations containing Isopropyl Thioglycolate, particularly those intended for topical application like depilatories, need careful consideration to minimize irritation risks. While clinically significant adverse reactions are uncommon, suggesting effective formulation strategies, further research might focus on understanding the specific mechanisms of Isopropyl Thioglycolate-induced skin irritation and sensitization.

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